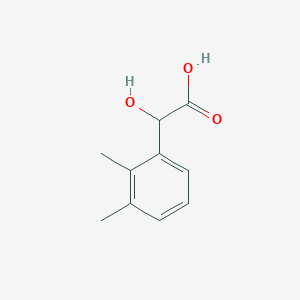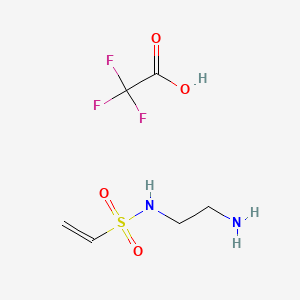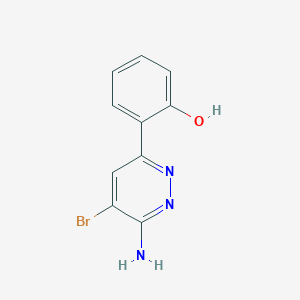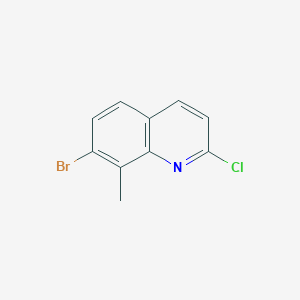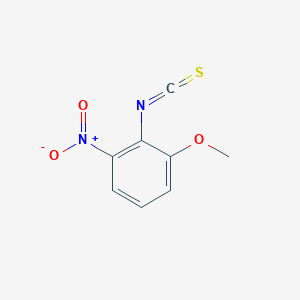
6-Methoxy-2-nitrophenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C8H6N2O3S. It is a derivative of phenyl isothiocyanate, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 2nd position on the phenyl ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-nitrophenyl Isothiocyanate typically involves the reaction of 6-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:
Formation of Dithiocarbamate Salt: The amine group of 6-methoxy-2-nitroaniline reacts with carbon disulfide (CS2) in the presence of a base such as triethylamine to form a dithiocarbamate salt.
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent like cyanuric acid or T3P (propane phosphonic acid anhydride) to yield the isothiocyanate product
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
6-Methoxy-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols
科学的研究の応用
6-Methoxy-2-nitrophenyl Isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the labeling of biomolecules for detection and analysis in biochemical assays.
Medicine: Investigated for its potential anticancer and antimicrobial properties due to its ability to modify proteins and enzymes.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 6-Methoxy-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes, leading to the modification of their structure and function. This reactivity underlies its biological activities, including its potential anticancer and antimicrobial effects .
類似化合物との比較
Similar Compounds
2-Methoxy-4-nitrophenyl Isothiocyanate: Similar structure but with different positions of the methoxy and nitro groups.
Phenyl Isothiocyanate: Lacks the methoxy and nitro substituents.
4-Methoxy-2-nitrophenyl Isothiocyanate: Similar structure but with different positions of the methoxy and nitro groups
Uniqueness
6-Methoxy-2-nitrophenyl Isothiocyanate is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and biological activity. The presence of these substituents can enhance its solubility, stability, and ability to interact with biological targets compared to other isothiocyanates .
特性
分子式 |
C8H6N2O3S |
|---|---|
分子量 |
210.21 g/mol |
IUPAC名 |
2-isothiocyanato-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7-4-2-3-6(10(11)12)8(7)9-5-14/h2-4H,1H3 |
InChIキー |
QTVGPNUSBKSTQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1N=C=S)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)
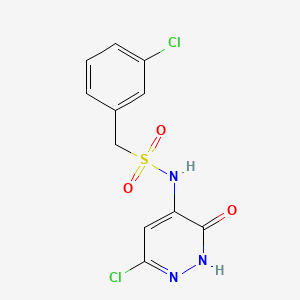
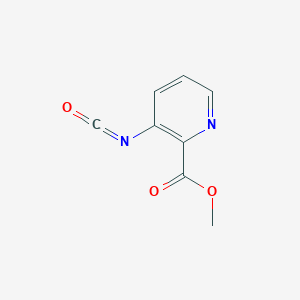
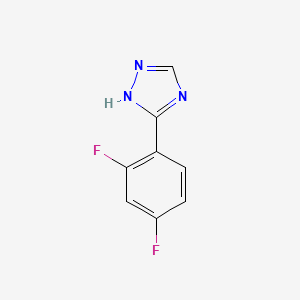

![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
